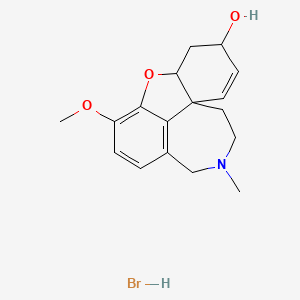
Galantamine Hydrobromide Racemic (15 mg)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galantamine Hydrobromide Racemic is a pharmaceutical compound used primarily in the treatment of mild to moderate Alzheimer’s disease. It is a reversible, competitive inhibitor of the enzyme acetylcholinesterase, which increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function . This compound is derived from the natural alkaloid galantamine, which is found in the bulbs of certain plants such as the common snowdrop (Galanthus nivalis) .
Preparation Methods
The synthesis of Galantamine Hydrobromide Racemic involves several steps, including oxidative coupling reactions and reduction processes. One common synthetic route starts with the oxidative coupling of phenols to form narwedine, which is then reduced to galantamine using reagents like lithium aluminum hydride . Industrial production often involves the extraction of galantamine from plant sources, followed by chemical modification to produce the hydrobromide salt .
Chemical Reactions Analysis
Galantamine Hydrobromide Racemic undergoes various chemical reactions, including:
Oxidation: Galantamine can be oxidized to form narwedine using oxidizing agents like manganese dioxide.
Reduction: Narwedine can be reduced back to galantamine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group in galantamine can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include manganese dioxide for oxidation and lithium aluminum hydride for reduction. The major products formed include narwedine and its reduced form, galantamine .
Scientific Research Applications
Galantamine Hydrobromide Racemic has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Medicine: It is clinically used to manage symptoms of Alzheimer’s disease by enhancing cognitive function.
Industry: The compound is used in the pharmaceutical industry for the development of Alzheimer’s treatments.
Mechanism of Action
Galantamine Hydrobromide Racemic exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galantamine increases the concentration of acetylcholine, enhancing cholinergic neurotransmission . Additionally, galantamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Galantamine Hydrobromide Racemic is unique among acetylcholinesterase inhibitors due to its dual mechanism of action. Similar compounds include:
Rivastigmine: Also an acetylcholinesterase inhibitor, but it has a different chemical structure and pharmacokinetic profile.
Tacrine: An older acetylcholinesterase inhibitor with more side effects and less specificity.
Galantamine’s ability to modulate nicotinic receptors sets it apart from these other compounds, providing additional therapeutic benefits .
Properties
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














